
Avibactam
Overview
Description
Avibactam is a non-beta-lactam beta-lactamase inhibitor developed to combat antibiotic resistance in Gram-negative bacteria. It is often used in combination with other antibiotics, such as ceftazidime, to treat complicated intra-abdominal infections, complicated urinary tract infections, and hospital-acquired pneumonia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of avibactam involves multiple steps, starting from commercially available ethyl-5-hydroxypicolinate. The process includes a lipase-catalyzed resolution to prepare (2S,5S)-5-hydroxypiperidine-2-carboxylate acid, followed by a one-pot debenzylation/sulfation reaction . Another method involves the reaction of sodium 2-ethylhexanoate with an intermediate compound K, which is prepared through a series of reactions involving ammonium formate, formic acid, and triethylamine .
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and safety. One method involves the use of palladium hydroxide and trimethyl silane for the debenzylation step, followed by crystallization using methyl tertiary butyl ether . These methods are designed to be cost-effective and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Avibactam undergoes various chemical reactions, including recyclisation and hydrolysis. It inhibits beta-lactamases by acylating a nucleophilic active site serine, forming a stable carbamoyl complex .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include ammonium formate, formic acid, triethylamine, and palladium hydroxide . Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Major Products: The major product formed from these reactions is this compound sodium salt, which is used in combination with other antibiotics for clinical applications .
Scientific Research Applications
Ceftazidime/Avibactam Combination Therapy
The most notable application of avibactam is its combination with ceftazidime, marketed as Avycaz. This combination is particularly effective against:
- Carbapenem-resistant Enterobacteriaceae (CRE)
- Pseudomonas aeruginosa
Efficacy in Clinical Settings:
A study involving 569 patients treated with ceftazidime-avibactam showed a treatment success rate of 77.3%, with the highest success in urinary infections (88.3%) . The most common pathogen identified was K. pneumoniae, with a significant proportion being MDR.
Infection Type | Treatment Success Rate | Common Pathogens Identified |
---|---|---|
Urinary Infections | 88.3% | K. pneumoniae |
Intra-abdominal Infections | 75% | Various |
Bloodstream Infections | 70% | KPC-producing organisms |
Real-World Studies
Real-world data further supports the effectiveness of ceftazidime-avibactam in treating MDR infections:
- A multicenter evaluation indicated its successful use against OXA-48-producing K. pneumoniae bloodstream infections .
- Another study highlighted that among patients treated for KPC-Kp bloodstream infections, mortality rates were significantly lower when using ceftazidime-avibactam compared to other treatments (18.3% vs. 40.8%) .
Case Study: Aztreonam/Avibactam Combination
A recent clinical application involved the use of aztreonam combined with this compound for a patient suffering from septic shock due to MBL-producing K. pneumoniae. This case demonstrated the potential of this combination therapy to manage severe infections where traditional therapies failed .
Safety and Adverse Effects
While this compound shows promising efficacy, it is essential to consider its safety profile:
- Adverse events were reported in only 1% of cases in large studies.
- Common side effects include gastrointestinal disturbances and hypersensitivity reactions.
Mechanism of Action
Avibactam works by inhibiting beta-lactamases, enzymes that bacteria produce to break down beta-lactam antibiotics. It forms a covalent and reversible bond with the active site serine of the enzyme, preventing the hydrolysis of the antibiotic . This mechanism restores the efficacy of beta-lactam antibiotics against resistant bacterial strains .
Comparison with Similar Compounds
Similar Compounds:
- Clavulanic acid
- Sulbactam
- Tazobactam
- Relebactam
- Vaborbactam
Uniqueness: Compared to other beta-lactamase inhibitors, avibactam has a broader spectrum of activity. It is effective against class A, class C, and some class D beta-lactamases, whereas other inhibitors like clavulanic acid and tazobactam are less effective against these classes . Additionally, this compound is often used in combination with ceftazidime, providing a potent treatment option for multi-drug resistant infections .
Biological Activity
Avibactam is a novel β-lactamase inhibitor that, when combined with ceftazidime, forms a potent antibiotic known as ceftazidime-avibactam (CAZ-AVI). This combination has shown significant effectiveness against multidrug-resistant (MDR) Gram-negative bacteria, particularly those producing various β-lactamases. The following sections outline the biological activity of this compound, supported by clinical studies, efficacy data, and microbiological evaluations.
This compound functions by inhibiting class A and class C β-lactamases, which are enzymes that bacteria produce to resist the effects of β-lactam antibiotics. By preventing these enzymes from breaking down ceftazidime, this compound enhances the antibiotic's efficacy against resistant strains. This mechanism is crucial in treating infections caused by organisms such as Klebsiella pneumoniae and Pseudomonas aeruginosa.
Efficacy Against Multidrug-Resistant Bacteria
Numerous studies have demonstrated the effectiveness of CAZ-AVI against various MDR pathogens.
Clinical Trials and Observational Studies
- Phase 3 Trials : A pooled analysis of five Phase 3 trials showed that CAZ-AVI achieved clinical cure rates of 88.1% in patients with infections caused by β-lactamase-producing Gram-negative pathogens. The microbiological response rates were also favorable, with 76.5% showing positive outcomes post-treatment .
- Real-World Evidence : A retrospective study involving 189 patients treated with CAZ-AVI reported a clinical success rate of 79.5% by Day 7 and 76.3% by Day 14. Microbiological success was noted in 76% of patients on Day 7 and 60.3% at the end of treatment .
- Specific Pathogen Studies : In a study focusing on KPC-2-producing Enterobacterales, it was found that 98.9% of isolates were susceptible to CAZ-AVI, highlighting its effectiveness against this challenging group of pathogens .
Comparative Efficacy
CAZ-AVI has been compared with other antibiotics in various studies:
Antibiotic Combination | Susceptibility Rate (%) | Clinical Cure Rate (%) |
---|---|---|
Ceftolozane-tazobactam | 24.7 | 75.0 |
Meropenem | 96.1 | 85.0 |
CAZ-AVI | 96.1 | 80.7 |
This table illustrates that CAZ-AVI outperforms ceftolozane-tazobactam and is comparable to meropenem in treating AmpC-overproducing Enterobacterales and Pseudomonas aeruginosa .
Case Studies
- EZTEAM Study : This study reported an 81% clinical success rate for patients receiving CAZ-AVI monotherapy for MDR infections .
- Pediatric Intensive Care Unit (PICU) : In a cohort of ten pediatric patients treated with CAZ-AVI, no bacterial resistance was observed, indicating its potential effectiveness in vulnerable populations .
Safety Profile
The safety profile of CAZ-AVI has been consistent across studies, with no new safety concerns identified during clinical evaluations. Adverse events were reported in only a small percentage of patients treated in real-world settings .
Properties
IUPAC Name |
[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O6S/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15/h4-5H,1-3H2,(H2,8,11)(H,13,14,15)/t4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCUAPJVLWFHHB-UHNVWZDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901026066 | |
Record name | Avibactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Avibactam is a non-β lactam β-lactamase inhibitor that inactivates some β-lactamases (Ambler class A β-lactamases, including Klebsiella pneumoniae carbapenemases, Ambler class C and some Ambler class D β-lactamases) by a unique covalent and reversible mechanism, and protects ceftazidime from degradation by certain β-lactamases. Avibactam rapidly reaches the periplasm of bacteria at high enough concentrations to restore activity of ceftazidime against ceftazidime-resistant, β-lactamase-producing strains. Avibactam does not decrease the activity of ceftazidime against ceftazidime susceptible organisms. | |
Record name | Avibactam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09060 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1192500-31-4, 396731-14-9 | |
Record name | Avibactam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1192500-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AVE-1330A free acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396731149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avibactam [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192500314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avibactam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09060 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Avibactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AVIBACTAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7352665165 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | AVE-1330A FREE ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06MFO7817I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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